

A Comprehensive Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-L-Cys(Propargyl)-OH (DCHA)

Cat. No.: B6360532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential applications of N- α -Boc-S-propargyl-L-cysteine dicyclohexylammonium salt, commonly known as **Boc-L-Cys(Propargyl)-OH (DCHA)**. This reagent is a valuable tool in the fields of chemical biology and drug discovery, primarily utilized as a building block in "click chemistry" reactions.

Core Compound Specifications

The dicyclohexylammonium (DCHA) salt of N- α -Boc-S-propargyl-L-cysteine is a stable, solid form of the protected amino acid, facilitating its storage and handling. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₃ H ₄₀ N ₂ O ₄ S	[1]
Molecular Weight	440.64 g/mol	[1]
Appearance	White to off-white solid	
Purity	Typically >95%	
Solubility	Soluble in organic solvents such as DMF and DMSO	

Chemical Structure

Boc-L-Cys(Propargyl)-OH (DCHA) consists of an L-cysteine core. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is modified with a propargyl group, which contains a terminal alkyne. This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The carboxylic acid is salified with dicyclohexylamine (DCHA).

The structure can be represented by the following SMILES notation: CC(C)(C)OC(N--INVALID-LINK--CSCC#C)=O.C1(CCCCC1)NC2CCCCC2.[\[1\]](#)

Experimental Applications & Protocols

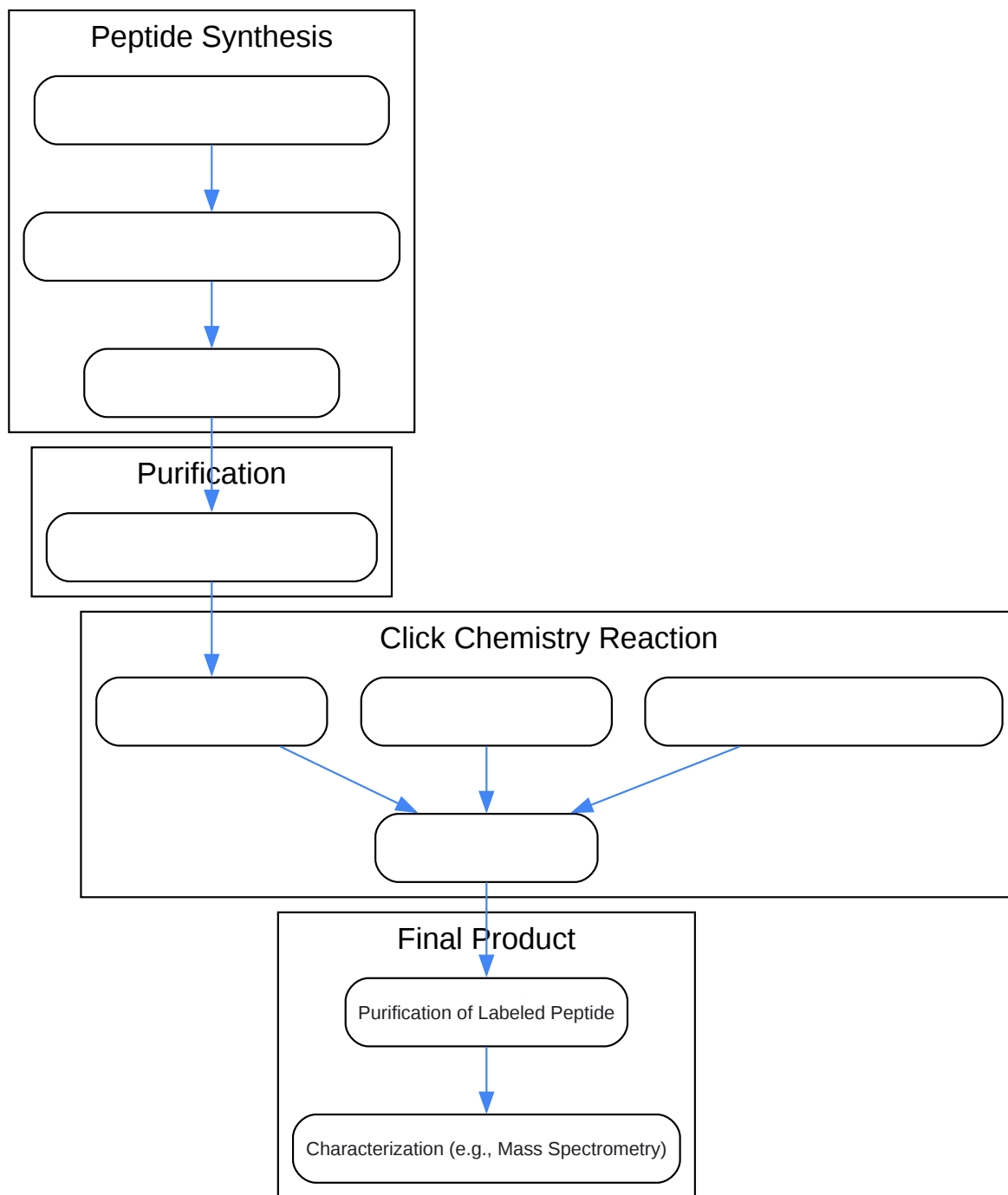
Boc-L-Cys(Propargyl)-OH (DCHA) is a key reagent for the site-specific introduction of a clickable alkyne functionality into peptides and proteins. This allows for the subsequent conjugation of a wide variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, that bear a complementary azide group.

While a specific, detailed experimental protocol for the synthesis of **Boc-L-Cys(Propargyl)-OH (DCHA)** itself is not readily available in the provided search results, a generalized workflow for its application in peptide modification via click chemistry is outlined below.

General Experimental Workflow for Peptide Labeling using Click Chemistry

This workflow illustrates the general steps for incorporating Boc-L-Cys(Propargyl)-OH into a peptide and subsequently labeling it using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

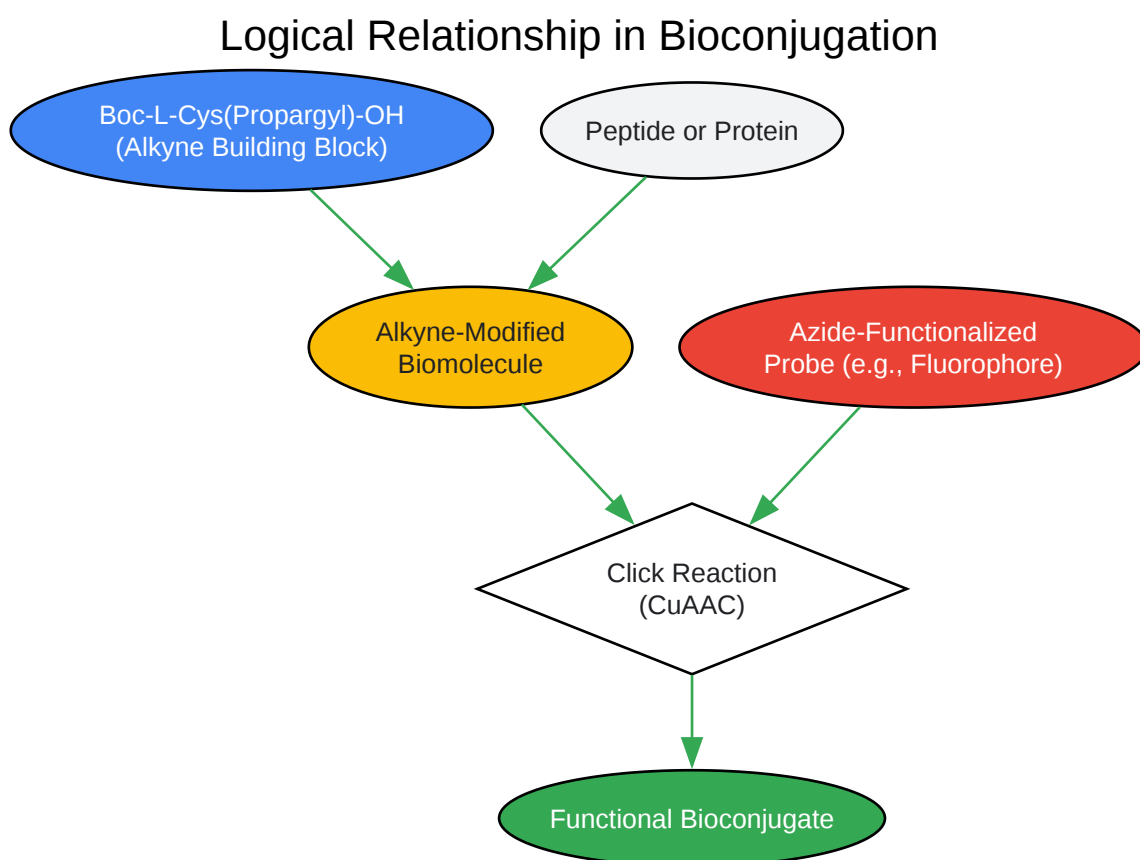
General Workflow for Peptide Labeling

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Caption: A generalized workflow for solid-phase peptide synthesis incorporating Boc-L-Cys(Propargyl)-OH, followed by purification and subsequent copper-catalyzed click chemistry conjugation.

Signaling Pathways and Logical Relationships

The primary utility of **Boc-L-Cys(Propargyl)-OH (DCHA)** is in the construction of modified biomolecules. The logical relationship for its use in creating a functional bioconjugate is depicted below.



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Caption: The logical flow of utilizing Boc-L-Cys(Propargyl)-OH to create an alkyne-modified biomolecule, which is then conjugated to an azide-functionalized probe via a click reaction.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6360532#boc-l-cys-propargyl-oh-dcha-structure-and-chemical-formula]

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